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molecular formula C11H14O3 B8687668 4-(4-Hydroxybutyloxy)benzaldehyde CAS No. 92176-41-5

4-(4-Hydroxybutyloxy)benzaldehyde

Cat. No. B8687668
M. Wt: 194.23 g/mol
InChI Key: XJUGAGYUMOBWNT-UHFFFAOYSA-N
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Patent
US06461694B1

Procedure details

In a 1 L three neck distillation flask, p-hydroxybenzaldehyde (24.4 g, 20 mmol), 4-chlorobutylacetate (36.1 g, 240 mmol), potassium carbonate (33.2 g, 240 mmol) and dimethylformamido (150 ml) were placed and stirred for 3 hours at 120° C. After the reaction mixture was cooled, water was added and the resulting mixture was extracted with ethyl acetate. The solvent was removed to obtain an oily product. The product was dissolved in methanol (100 ml), and potassium hydroxide (22.4 g, 0.4 mmol) dissolved in water (50 ml) was dropwise added to the solution. The mixture was refluxed for 2 hours, and then cooled. Water was added and the resulting mixture was extracted with ethyl acetate. The solvent was removed to obtain an oily product. The product was purified through column chromatography to prepare the titled compound (35.3 g, yield: 91%).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl[CH2:11][CH2:12][CH2:13][CH2:14][O:15]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>CO.O>[OH:15][CH2:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
24.4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
36.1 g
Type
reactant
Smiles
ClCCCCOC(C)=O
Name
Quantity
33.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain an oily product
ADDITION
Type
ADDITION
Details
was dropwise added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain an oily product
CUSTOM
Type
CUSTOM
Details
The product was purified through column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 908.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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